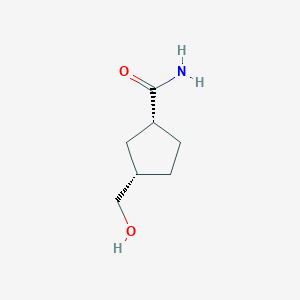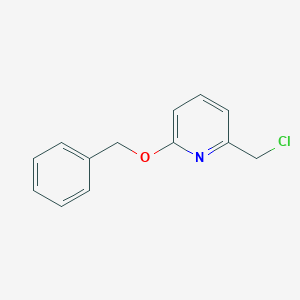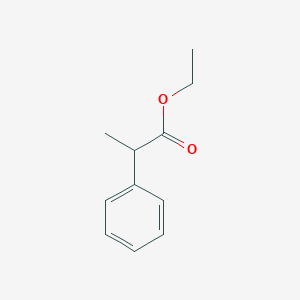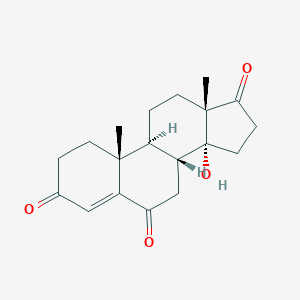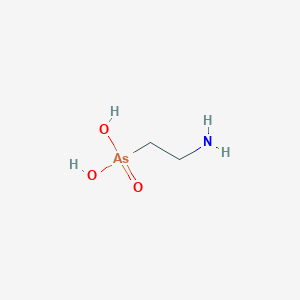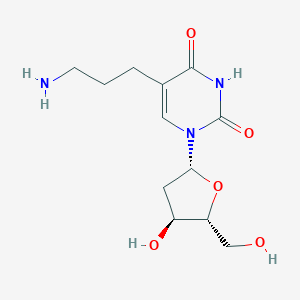![molecular formula C20H36N2O2S2 B055482 (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide CAS No. 112614-16-1](/img/structure/B55482.png)
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is a compound with a complex molecular structure. It is a synthetic molecule that has been synthesized in the laboratory using various chemical reactions. This compound has gained significant attention in scientific research due to its potential applications in several fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is not fully understood. However, it is believed to work by binding to certain proteins and disrupting their function. This can lead to the inhibition of cell growth or the delivery of drugs to specific cells or tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide are still being studied. However, it has been found to have anticancer properties and can inhibit the growth of cancer cells. It has also been found to be an effective carrier for delivering drugs to specific cells or tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide in lab experiments include its potential as an anticancer agent, its ability to disrupt protein-protein interactions, and its potential as a drug delivery system. However, the limitations of using this compound in lab experiments include its complex molecular structure, which can make it difficult to synthesize and study, and the fact that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide. One direction is to further study its potential as an anticancer agent and explore its effectiveness in treating different types of cancer. Another direction is to study its potential as a tool for studying protein-protein interactions and its ability to disrupt these interactions. Additionally, further research can be done on its potential as a drug delivery system and its effectiveness in delivering drugs to specific cells or tissues.
Métodos De Síntesis
The synthesis of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide involves several chemical reactions. The compound is synthesized from the reaction of oct-2-enoyl chloride with 2-mercaptoethylamine to form 2-[[(E)-oct-2-enoyl]amino]ethanethiol. This intermediate product is then reacted with 1,2-dibromoethane to form 2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethanamine. Finally, this product is reacted with oct-2-enoyl chloride to form (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide.
Aplicaciones Científicas De Investigación
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has potential applications in several fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, this compound has been studied for its potential as a tool for studying protein-protein interactions. It has been found to bind to certain proteins and disrupt their interactions, which can be useful in understanding the function of these proteins. In pharmaceuticals, this compound has been studied for its potential as a drug delivery system. It has been found to be an effective carrier for delivering drugs to specific cells or tissues.
Propiedades
Número CAS |
112614-16-1 |
|---|---|
Nombre del producto |
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide |
Fórmula molecular |
C20H36N2O2S2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide |
InChI |
InChI=1S/C20H36N2O2S2/c1-3-5-7-9-11-13-19(23)21-15-17-25-26-18-16-22-20(24)14-12-10-8-6-4-2/h11-14H,3-10,15-18H2,1-2H3,(H,21,23)(H,22,24)/b13-11+,14-12+ |
Clave InChI |
DQXKOHDUMJLXKH-PHEQNACWSA-N |
SMILES isomérico |
CCCCC/C=C/C(=O)NCCSSCCNC(=O)/C=C/CCCCC |
SMILES |
CCCCCC=CC(=O)NCCSSCCNC(=O)C=CCCCCC |
SMILES canónico |
CCCCCC=CC(=O)NCCSSCCNC(=O)C=CCCCCC |
Sinónimos |
B-2-OAED bis(2-(2-octenoylamino)ethyl)disulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





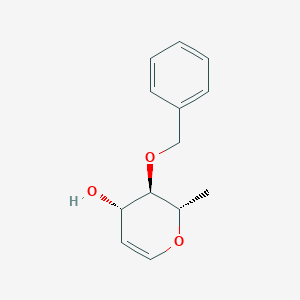

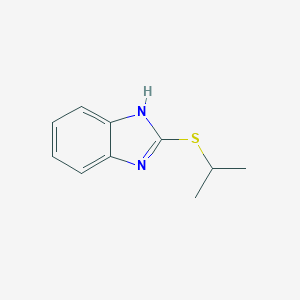
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)

